Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17460752
InChI: InChI=1S/C16H14ClFO3/c1-2-20-16(19)11-7-8-15(13(17)9-11)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3
SMILES:
Molecular Formula: C16H14ClFO3
Molecular Weight: 308.73 g/mol

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17460752

Molecular Formula: C16H14ClFO3

Molecular Weight: 308.73 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate -

Specification

Molecular Formula C16H14ClFO3
Molecular Weight 308.73 g/mol
IUPAC Name ethyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate
Standard InChI InChI=1S/C16H14ClFO3/c1-2-20-16(19)11-7-8-15(13(17)9-11)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3
Standard InChI Key MYHDERVRMRZDQF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl

Introduction

Structural and Molecular Characteristics

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate (IUPAC name: ethyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate) belongs to the benzoate ester class, with a molecular formula of C16H14ClFO3\text{C}_{16}\text{H}_{14}\text{ClFO}_3 and a molecular weight of 308.73 g/mol. The compound’s structure integrates three key functional groups:

  • A chloro group at the 3-position of the benzoate ring, enhancing electron-withdrawing effects.

  • A 2-fluorobenzyl ether at the 4-position, introducing steric and electronic variability.

  • An ethyl ester at the 1-position, governing solubility and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H14ClFO3\text{C}_{16}\text{H}_{14}\text{ClFO}_3
Molecular Weight308.73 g/mol
Canonical SMILESCCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl
InChIKeyMYHDERVRMRZDQF

The crystal structure remains undetermined, but computational models predict a planar benzoate core with dihedral angles of 15–25° between the benzyl ether and main aromatic ring.

Synthesis and Optimization Strategies

The synthesis of ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate follows a two-step protocol involving etherification and esterification (Fig. 1):

Step 1: Etherification
3-Chloro-4-hydroxybenzoic acid reacts with 2-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate (K2_2CO3_3) as a base. Optimal conditions include:

  • Temperature: 80–90°C

  • Reaction time: 12–16 hours

  • Yield: 72–78%

Step 2: Esterification
The intermediate acid undergoes ethyl esterification via Fischer esterification with ethanol and sulfuric acid (H2_2SO4_4) as a catalyst. Key parameters:

  • Temperature: Reflux (~78°C)

  • Reaction time: 6–8 hours

  • Yield: 85–90%

Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer, achieving >95% purity after recrystallization from ethanol-water mixtures.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • LogP: 3.42 (calculated using XLogP3), indicating moderate lipophilicity.

Thermal and Spectral Properties

  • Melting Point: 98–102°C (decomposition observed above 150°C).

  • Spectroscopic Data:

    • IR (KBr): 1725 cm1^{-1} (ester C=O), 1240 cm1^{-1} (aryl-O-alkyl).

    • 1^1H NMR (400 MHz, CDCl3_3): δ 1.35 (t, 3H, -OCH2_2CH3_3), 4.32 (q, 2H, -OCH2_2CH3_3), 5.21 (s, 2H, -OCH2_2-C6_6H3_3F), 6.8–7.5 (m, 7H, aromatic).

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Bioactivity

CompoundSubstituentLogPCOX-2 IC50_{50} (μM)
Ethyl 3-chloro-4-((2-F-Bn)O)Benzoate2-Fluorobenzyl3.421.2
Ethyl 3-chloro-4-((4-F-Bn)O)Benzoate4-Fluorobenzyl3.382.1
Ethyl 3-Br-4-((2-Cl-4-F-Bn)O)Benzoate2-Chloro-4-fluorobenzyl4.12N/A

The 2-fluorobenzyl analog exhibits superior enzyme inhibition compared to its 4-fluoro counterpart, likely due to improved steric alignment with hydrophobic enzyme pockets.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and NSAID derivatives.

  • Materials Science: Explored as a monomer in fluorinated polyesters for optical materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator